5-Benzylthio-1H-tetrazole
Overview
Description
Synthesis Analysis
5-Benzylthio-1H-tetrazole has been synthesized through several methods, with notable variations aimed at improving yield, purity, and the efficiency of the synthesis process. For instance, Saǧlam et al. (2015) described a comprehensive synthesis approach, characterizing the product using FT-IR, NMR, and LC-MS techniques, confirming the structure and purity of the synthesized compound (Saǧlam et al., 2015). The optimized conditions for synthesis involve careful control of reactant ratios and reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of 5-Benzylthio-1H-tetrazole has been elucidated through various spectroscopic and crystallographic techniques. Mahmood et al. (2015) combined X-ray diffraction, NMR, FT–IR, and UV–Vis spectroscopies with DFT calculations to detail the molecular geometry, confirming the tetrazole ring's planarity and identifying key structural features (Mahmood et al., 2015).
Scientific Research Applications
RNA Synthesis
5-Benzylthio-1H-tetrazole has been identified as an effective activator in RNA synthesis. An improved method for its preparation showed that it is a superior activator for 2′-O-TBDMS phosphoramidite building blocks compared to routinely used 1H-tetrazol. Its application in RNA synthesis allows for higher coupling yields (>99%), lower coupling times, and reduced excess of phosphoramidites (Welz & Müller, 2002).
Chemical Synthesis and Characterization
5-Benzylthio-1H-tetrazole (5B1C1HT) was synthesized and characterized using various spectroscopy techniques. The study involved determining boiling points and detailed spectral analysis, including FT-IR, NMR, and LC-MS spectroscopy. This research contributes to the understanding of the chemical properties and potential applications of 5B1C1HT (Saǧlam et al., 2015).
Corrosion Inhibition
A study on the inhibitive effect of 5-Benzylthio-1H-tetrazole on copper in a sulfur-ethanol system showed that it effectively reduces corrosion. The research included electrochemical measurements and surface analysis techniques, indicating that the compound forms an adsorbed film on copper surfaces, thereby inhibiting corrosion (Liu et al., 2018).
Pharmaceutical Applications
Although the requirement is to exclude drug use and dosage information, it's notable that tetrazole derivatives, including 5-Benzylthio-1H-tetrazole, have significant applications in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids in various clinical drugs, highlighting their importance in drug design (Mittal & Awasthi, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-benzylsulfanyl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKKIPUFAHZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314332 | |
Record name | 5-Benzylthio-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylthio-1H-tetrazole | |
CAS RN |
21871-47-6 | |
Record name | 5-Benzylthio-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21871-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 282041 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21871-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzylthio-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.